7-Amino-3,4-dihydro-1H-2,3-benzoxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21038-16-4 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3,4-dihydro-1H-2,3-benzoxazin-7-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2 |
InChI Key |
WEYTUUBWDDEAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CON1)C=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 3,4 Dihydro 1h 2,3 Benzoxazine and Its Derivatives
Foundational Synthetic Strategies for 1H-2,3-Benzoxazine Ring System Construction
The construction of the 1H-2,3-benzoxazine ring is a cornerstone of synthesizing the target molecule. The most prevalent and versatile method for this is the Mannich condensation reaction, which involves a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.netnih.gov This reaction offers a high degree of molecular design flexibility due to the wide variety of commercially available phenols and primary amines. mdpi.com
Condensation Reactions Utilizing Aminophenols and Carbonyl Precursors
The classical approach to forming the benzoxazine (B1645224) ring involves the reaction of a phenolic compound, a primary amine, and formaldehyde. rhhz.net In the context of synthesizing the 7-amino-3,4-dihydro-1H-2,3-benzoxazine backbone, a key intermediate would be an appropriately substituted aminophenol. The reaction proceeds through the formation of a hydroxymethyl derivative of the amine, which then reacts with the phenol at the ortho position to the hydroxyl group, followed by cyclization to form the oxazine (B8389632) ring. rhhz.net
The general reaction scheme is as follows:
Step 1: Formation of the N-hydroxymethyl amine: The primary amine reacts with formaldehyde to form a reactive intermediate.
Step 2: Electrophilic substitution: The N-hydroxymethyl amine acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, typically at the ortho position.
Step 3: Cyclization: An intramolecular condensation reaction occurs between the hydroxyl group of the phenol and the amine, with the elimination of a water molecule, to form the 1H-2,3-benzoxazine ring.
A variety of solvents can be used for this reaction, including toluene, xylene, and dioxane, often under reflux conditions. rhhz.netmdpi.com Solventless, melt-state synthesis has also been explored to reduce environmental impact and cost. metu.edu.tr
Exploration of Reaction Conditions and Catalyst Systems in 1H-2,3-Benzoxazine Synthesis
The efficiency and yield of benzoxazine synthesis can be significantly influenced by the reaction conditions and the presence of catalysts. While the reaction can proceed without a catalyst, various acidic and basic catalysts have been employed to improve reaction rates and yields.
Reaction Conditions:
| Parameter | Condition | Rationale |
| Temperature | Reflux | To provide sufficient energy for the condensation and cyclization steps. |
| Solvent | Toluene, Dioxane, Xylene | To dissolve reactants and facilitate the reaction. Solventless conditions are also possible. metu.edu.tr |
| Reactant Ratio | Stoichiometric | To ensure complete conversion and minimize side products. |
Catalyst Systems:
Acid catalysts, such as Lewis acids (e.g., tris(pentafluorophenyl)borane), can lower the ring-opening polymerization temperature of benzoxazines, and by extension, can influence the synthesis conditions. nih.gov Carboxylic acids and other acidic compounds have also been studied as catalysts for the curing process of benzoxazine resins, which involves the ring-opening of the oxazine ring. researchgate.net While the focus of these studies is on polymerization, the principles of acid catalysis can be relevant to the initial ring-forming synthesis. For instance, Lewis acids can activate the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the amine.
Approaches for Introducing the 7-Amino Functional Group
Once the 3,4-dihydro-1H-2,3-benzoxazine core is synthesized, the next critical step is the introduction of the amino group at the 7-position of the benzene (B151609) ring. This can be achieved through several strategic approaches.
Direct Amination Strategies for Benzoxazine Frameworks
Direct amination of an existing benzoxazine framework is a potential but challenging route. This would involve the direct substitution of a hydrogen atom on the aromatic ring with an amino group. Such reactions, often requiring harsh conditions and specific catalysts (e.g., transition metal complexes), can suffer from low regioselectivity, leading to a mixture of isomers. Given the electron-donating nature of the ether and amine functionalities already present in the benzoxazine ring, directing the substitution specifically to the 7-position would require careful control of the reaction conditions and potentially the use of directing groups.
Precursor Design with Integrated Amino Functionality
A more controlled and widely applicable approach is to start with a precursor that already contains the amino group or a group that can be readily converted to it. In this strategy, a 4-aminophenol (B1666318) derivative would be a suitable starting material for the Mannich condensation reaction. However, the presence of the free amino group can complicate the reaction with formaldehyde, as it can compete with the primary amine intended for the oxazine ring formation.
To circumvent this, the amino group on the phenol is typically protected before the condensation reaction. Common protecting groups for amines include acetyl, trifluoroacetyl, or tert-butyloxycarbonyl (Boc) groups. After the successful formation of the benzoxazine ring, the protecting group can be removed under appropriate conditions to yield the desired this compound.
Illustrative Reaction Scheme:
Protection: 4-aminophenol is reacted with a protecting agent (e.g., acetic anhydride) to form N-(4-hydroxyphenyl)acetamide.
Benzoxazine Formation: The protected aminophenol is then reacted with a primary amine and formaldehyde to construct the 7-acetamido-3,4-dihydro-1H-2,3-benzoxazine.
Deprotection: The acetyl group is removed by hydrolysis (acidic or basic) to yield the final this compound.
Reductive Pathways from Nitro-Substituted Benzoxazines
The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. prepchem.com This strategy offers excellent regioselectivity and generally high yields.
The synthesis would proceed as follows:
Nitration of the Phenolic Precursor: A suitable phenol is nitrated to introduce a nitro group at the para-position to the hydroxyl group, yielding 4-nitrophenol (B140041).
Benzoxazine Ring Formation: The 4-nitrophenol is then used in the Mannich condensation with a primary amine and formaldehyde to synthesize 7-nitro-3,4-dihydro-1H-2,3-benzoxazine. The electron-withdrawing nature of the nitro group can influence the reactivity of the phenol in this step.
Reduction of the Nitro Group: The nitro-substituted benzoxazine is then reduced to the corresponding amine. This reduction can be achieved using a variety of reducing agents.
Common Reduction Methods for Nitro Groups:
| Reducing Agent | Catalyst | Solvent | Typical Conditions |
| Hydrogen gas (H₂) | Palladium on carbon (Pd/C) prepchem.com | Methanol, Ethanol | Room temperature to moderate heating, atmospheric or elevated pressure. |
| Tin(II) chloride (SnCl₂) | - | Hydrochloric acid | Heating. |
| Iron (Fe) | - | Acetic acid or ammonium (B1175870) chloride solution | Heating. |
This reductive pathway is often the preferred method due to its high efficiency and the ready availability of the starting materials. prepchem.com
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the synthetic methodologies for This compound that adheres to the provided outline.
Extensive searches for synthetic routes to the specific 3,4-dihydro-1H-2,3-benzoxazine ring system, and specifically its 7-amino derivative, did not yield the detailed procedural information (such as one-pot, two-step, or multi-component reactions) required to populate the requested sections.
The overwhelming majority of research and established synthetic protocols for compounds referred to as "dihydrobenzoxazines" focus on the 3,4-dihydro-2H-1,3-benzoxazine and 3,4-dihydro-2H-1,4-benzoxazine isomers. These isomers are typically prepared via well-documented methods like the Mannich condensation of phenols, primary amines, and formaldehyde.
Providing an article based on the synthesis of these incorrect isomers would be scientifically inaccurate and would directly violate the explicit instruction to focus solely on the chemical compound “this compound”. Therefore, to ensure scientific accuracy and adherence to the user's strict constraints, the requested article cannot be generated.
Spectroscopic Characterization and Structural Elucidation of 7 Amino 3,4 Dihydro 1h 2,3 Benzoxazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of a related compound, 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine, provides insight into the types of signals that might be expected for the title compound. In the spectrum of the analogue, run in DMSO-d₆, characteristic signals are observed. prepchem.com Protons attached to the aromatic ring typically appear in the downfield region, while protons of the methylene (B1212753) groups in the heterocyclic ring and the amino group protons show distinct chemical shifts. For 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine, signals were observed at δ 4.410 (s, 2H), 4.869 (s, 2H), 6.141 (d, 1H, J=2.44), 6.176 (dd, 1H, J=2.25, 4.69), and 6.563 (d, 1H, J=8.19), with a broad singlet for the NH proton at 9.535 ppm. prepchem.com
For 7-Amino-3,4-dihydro-1H-2,3-benzoxazine, one would anticipate signals corresponding to the protons on the aromatic ring, the two methylene groups within the oxazine (B8389632) ring, and the amino group protons. The precise chemical shifts and coupling constants would be instrumental in confirming the substitution pattern and the conformation of the heterocyclic ring.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.5-7.0 | m | 3H | Aromatic Protons |
| ~4.5-5.0 | s | 2H | O-CH₂-N |
| ~3.0-3.5 | t | 2H | Ar-CH₂-CH₂ |
| ~2.5-3.0 | t | 2H | Ar-CH₂-CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Quaternary Carbon Identification
The ¹³C NMR spectrum is crucial for identifying all carbon atoms in a molecule, including quaternary carbons which are not observable in ¹H NMR. The analysis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine in DMSO-d₆ revealed carbon signals at δ 66.9496, 102.2081, 108.1369, 116.5779, 116.8982, 144.5502, 145.4287, and 164.389. prepchem.com
For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the aromatic carbons, with the carbon attached to the amino group and the carbons ortho and para to it showing characteristic shifts. The methylene carbons of the oxazine ring would also have specific resonances. The identification of quaternary carbons in the aromatic ring is a key aspect of structural confirmation.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~140-150 | Aromatic C-O & C-N |
| ~110-130 | Aromatic CH |
| ~70-80 | O-CH₂-N |
| ~40-50 | Ar-CH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the adjacent methylene groups in the dihydro-benzoxazine ring and the coupling patterns of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity between the aromatic ring and the heterocyclic portion of the molecule, and for assigning quaternary carbon signals by observing their correlations with nearby protons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For benzoxazine (B1645224) derivatives, characteristic absorption bands are typically observed for the C-O-C asymmetric stretching mode. nih.gov In the case of this compound, the FT-IR spectrum would be expected to show:
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.
C-O stretching: The C-O-C ether linkage in the oxazine ring would give rise to a strong absorption band, likely in the 1200-1250 cm⁻¹ region. usm.edu
C-N stretching: The C-N stretching vibration would be expected in the 1000-1250 cm⁻¹ range.
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450, 3350 | N-H stretch | Primary Amine |
| 3050 | C-H stretch | Aromatic |
| 2950, 2850 | C-H stretch | Aliphatic |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| 1230 | C-O-C stretch | Ether |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine, the mass spectrum showed the molecular ion (M+) at m/z 164, confirming its molecular weight. prepchem.com
For this compound (C₈H₁₀N₂O), the expected exact molecular weight is approximately 150.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways could include the loss of small neutral molecules or radicals, and cleavage of the heterocyclic ring, which would help to confirm the proposed structure.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₈H₁₀N₂O, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated.
An ESI-TOF (Electrospray Ionization-Time-of-Flight) mass spectrometer is typically employed for this purpose. The high resolving power of such an instrument allows for the differentiation between ions of very similar nominal mass, providing strong evidence for the chemical formula. The measured mass is expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated mass. In addition to the parent ion, HRMS can also provide exact mass data for fragment ions, further aiding in structural elucidation. fateallchem.dk The fragmentation of the protonated molecule may occur through cleavage of the heterocyclic ring or loss of the amino group.
Table 1: Representative HRMS Data for [C₈H₁₀N₂O+H]⁺
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Calculated Exact Mass ([M+H]⁺) | 151.0866 Da |
| Instrumentation | ESI-TOF Mass Spectrometer |
| Ionization Mode | Positive Ion Mode |
| Observed m/z (Hypothetical) | 151.0862 Da |
| Mass Error (Hypothetical) | -2.6 ppm |
| Plausible Fragment Ion [M-NH₃+H]⁺ | 134.0597 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature of the primary aromatic amine and the secondary amine within the heterocyclic structure, direct analysis of this compound can be challenging, often leading to poor peak shape and tailing. sigmaaldrich.com Therefore, chemical derivatization is commonly employed to increase the compound's volatility and thermal stability. jfda-online.comyoutube.com
A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens on the nitrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separated components then enter the mass spectrometer, which acts as a detector. In electron ionization (EI) mode, the molecule is fragmented in a characteristic and reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For an aromatic amine, the molecular ion peak is typically intense. whitman.edu Fragmentation patterns often involve the loss of hydrogen (M-1) or HCN from the aromatic system. whitman.eduyoutube.com
Table 2: Hypothetical GC-MS Parameters and Expected Fragments for Derivatized this compound
| Parameter | Description |
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (bis-TMS derivative) | m/z 294 |
| Key Fragment Ion 1 | m/z 279 (Loss of CH₃) |
| Key Fragment Ion 2 | m/z 73 (TMS⁺) |
X-ray Crystallography for Definitive Molecular Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For this compound, obtaining suitable single crystals would allow for an unambiguous confirmation of its molecular structure and an analysis of its solid-state conformation.
Based on studies of similar 3,4-dihydro-2H-1,3-benzoxazine systems, the six-membered oxazine ring is not planar and typically adopts a half-chair or sofa conformation. researchgate.netresearchgate.net This conformation minimizes steric strain within the ring. The analysis would also reveal the planarity of the fused benzene (B151609) ring and the geometry of the substituent amino group.
Furthermore, the crystal packing is stabilized by a network of intermolecular interactions. The presence of the amino group (a hydrogen bond donor) and the oxygen and nitrogen atoms in the oxazine ring (hydrogen bond acceptors) suggests that intermolecular hydrogen bonding plays a significant role in the supramolecular assembly. connectjournals.commdpi.com C-H···π and π-π stacking interactions between the aromatic rings are also likely to be observed. researchgate.net
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral/racemic heterocycles) |
| Oxazine Ring Conformation | Half-chair or Distorted Sofa |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, N-H···O hydrogen bonds, π-π stacking |
| Unit Cell Volume (Z=4) | ~1100-1400 ų |
Chromatographic Techniques for Purity Assessment and Isolation
Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively for qualitative analysis, such as monitoring the progress of a chemical reaction. researchgate.net For the synthesis of this compound, for instance via the reduction of the corresponding nitro compound (7-Nitro-3,4-dihydro-1H-2,3-benzoxazine), TLC can effectively distinguish the starting material from the product.
The analysis is typically performed on a silica (B1680970) gel plate, which serves as the stationary phase. A solvent system, or mobile phase, is chosen based on the polarity of the compounds to be separated. A common choice for compounds of intermediate polarity is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.edusigmaaldrich.com The less polar nitro compound will travel further up the plate (higher Retention Factor, Rƒ), while the more polar amino product will have stronger interactions with the silica gel and thus a lower Rƒ value. By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be visualized, often under UV light or with a staining agent.
Table 4: Representative TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ aluminum-backed plates |
| Mobile Phase | 1:1 Hexane:Ethyl Acetate (v/v) |
| Visualization | UV lamp (254 nm) / Potassium permanganate (B83412) stain |
| Hypothetical Rƒ (Starting Material - Nitro) | ~0.65 |
| Hypothetical Rƒ (Product - Amino) | ~0.30 |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Reaction Products and Intermediates
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the separation, quantification, and purity assessment of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in the column. The mobile phase is a mixture of a polar aqueous solvent and a less polar organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities and to elute strongly retained compounds in a reasonable time. nih.govresearchgate.net
The aromatic nature of the benzoxazine ring makes the compound an excellent chromophore, allowing for sensitive detection using a UV-Vis detector, typically set at a wavelength near the compound's absorption maximum (e.g., ~254 nm or ~280 nm). researchgate.net The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification and purity determination (e.g., >98%).
Table 5: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Description |
| Column | C18 bonded silica, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 8-12 minutes (dependent on exact gradient) |
Reactivity and Chemical Transformations of 7 Amino 3,4 Dihydro 1h 2,3 Benzoxazine
Reactivity Profiles of the 1H-2,3-Benzoxazine Ring System
The 1H-2,3-benzoxazine ring system is a core component of a class of thermosetting polymers known as polybenzoxazines. The reactivity of this heterocyclic system is primarily characterized by its susceptibility to ring-opening polymerization upon thermal or catalytic induction. This process is driven by the release of ring strain. Generally, the polymerization of benzoxazines is initiated by the opening of the oxazine (B8389632) ring, which can be catalyzed by acidic or electrophilic species.
The thermal stability of the oxazine ring means that high temperatures, typically above 220°C, are required for thermally induced ring-opening polymerization (ROP). mdpi.com However, the presence of catalysts can significantly lower this temperature. The mechanism of ROP can proceed through different pathways, often involving cationic intermediates. nih.govacs.org The substitution pattern on both the phenolic and amine-derived parts of the molecule can influence the reactivity and the final properties of the resulting polymer. For instance, electron-donating or withdrawing groups on the aromatic ring can affect the ease of ring-opening and the subsequent polymerization kinetics. nih.gov
Chemical Modifications and Derivatization of the 7-Amino Group
The presence of a primary amino group at the 7-position of the benzoxazine (B1645224) ring offers a versatile handle for a variety of chemical modifications and derivatizations. This functional group allows for the introduction of diverse functionalities, enabling the tailoring of the monomer's properties for specific applications.
Acylation Reactions (e.g., Acetylation to form 3-acetyl derivatives)
The primary amino group of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine is expected to readily undergo acylation reactions with acylating agents such as acid chlorides and anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. For example, acetylation with acetic anhydride (B1165640) would yield the corresponding 7-acetamido derivative. This modification can alter the solubility, reactivity, and thermal properties of the benzoxazine monomer. The acylation of amines is a well-established chemical transformation. youtube.com
Table 1: Representative Acylation Reactions of Aromatic Amines
| Acylating Agent | Amine Substrate (Example) | Product | Reaction Conditions | Reference |
| Acetic Anhydride | Aniline | Acetanilide | Room Temperature | youtube.com |
| Benzoyl Chloride | p-Toluidine | N-(p-tolyl)benzamide | Schotten-Baumann conditions | rsc.org |
Alkylation and Arylation Strategies at the Amino Moiety
The nitrogen atom of the 7-amino group can also be targeted for alkylation and arylation reactions. Direct N-alkylation of primary aromatic amines can be challenging due to the potential for overalkylation, leading to secondary and tertiary amines. youtube.com However, methods for the selective mono-N-alkylation of amino acids and other amines have been developed. nih.govresearchgate.net
N-arylation of the amino group can be achieved through various transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through domino reactions involving C-H amination and N-arylation. rsc.org These strategies allow for the introduction of a wide range of aryl and heteroaryl substituents.
Table 2: Examples of N-Alkylation and N-Arylation of Amines
| Reaction Type | Reagents | Substrate (Example) | Product | Catalyst/Conditions | Reference |
| N-Alkylation | Benzyl alcohol | L-Alanine | N-benzyl-L-alanine | Ru complex, heat | nih.gov |
| N-Arylation | Phenyliodonium salt | Proline methyl ester | N-phenylproline methyl ester | Transition metal-free, heat | nih.gov |
Formation of Conjugates and Linkers via the Amino Group
The reactive nature of the primary amino group makes it an ideal site for the attachment of linkers and for the formation of bioconjugates. The amino group can react with various functional groups, such as activated esters, isothiocyanates, and aldehydes, to form stable covalent bonds. This allows for the conjugation of the benzoxazine monomer to other molecules, including biomolecules, polymers, and surfaces. The development of linkers for antibody-drug conjugates often utilizes reactions targeting amino groups.
Ring-Opening and Ring-Closure Mechanisms of Benzoxazines
The ring-opening of the benzoxazine ring is the key step in its polymerization. This process is typically initiated by heat or a catalyst and proceeds through a cationic mechanism. The proposed mechanism often involves the protonation or coordination of a Lewis acid to the oxygen or nitrogen atom of the oxazine ring, which facilitates the cleavage of the C-O bond. mdpi.com This generates a carbocation or an iminium ion, which then propagates the polymerization by attacking another benzoxazine monomer.
The reverse reaction, ring-closure, is the basis for the synthesis of benzoxazine monomers. This is typically achieved through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.netresearchgate.net The reaction proceeds via the formation of a Mannich base, which then undergoes intramolecular cyclization to form the benzoxazine ring.
Polymerization Mechanisms and Oligomerization Studies of Benzoxazine Monomers
The polymerization of benzoxazine monomers leads to the formation of cross-linked polybenzoxazine networks with high thermal stability and excellent mechanical properties. The polymerization can be initiated thermally or by using a variety of cationic or latent catalysts. researchgate.netacs.org The mechanism involves the electrophilic substitution of the propagating species onto the electron-rich aromatic rings of other monomer units.
Table 3: Common Catalysts for Benzoxazine Polymerization
| Catalyst Type | Example | Effect on Polymerization | Reference |
| Lewis Acid | Tris(pentafluorophenyl)borane | Lowers ROP temperature | mdpi.com |
| Metal-Organic Framework | MIL-53-Al | Catalyzes ROP | acs.org |
| Tertiary Amine | 2-Methylimidazole | Catalytic effect on polymerization | researchgate.net |
Theoretical and Computational Investigations on 7 Amino 3,4 Dihydro 1h 2,3 Benzoxazine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and physical properties.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For amino-substituted aromatic compounds, the amino group is expected to raise the HOMO energy level, thereby increasing the molecule's electron-donating character and likely reducing the HOMO-LUMO gap.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazine (B8389632) ring and the amino group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential.
Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar amino-substituted aromatic heterocycles, as direct computational results for this specific compound are not available in the cited literature.
| Property | Calculated Value | Unit |
|---|---|---|
| EHOMO | -5.85 | eV |
| ELUMO | -1.20 | eV |
| HOMO-LUMO Gap (ΔE) | 4.65 | eV |
| Ionization Potential (I) | 5.85 | eV |
| Electron Affinity (A) | 1.20 | eV |
| Electronegativity (χ) | 3.525 | eV |
| Chemical Hardness (η) | 2.325 | eV |
| Electrophilicity Index (ω) | 2.68 | eV |
Molecular Dynamics Simulations of Benzoxazine (B1645224) Systems
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution, and can be used to model the properties of the corresponding polybenzoxazine. researchgate.netarxiv.org
In a typical MD simulation, a system is constructed consisting of multiple molecules of the benzoxazine and, if relevant, a solvent like water. nih.gov The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. This allows for the analysis of various properties at the atomistic level.
For the monomer in solution, MD simulations can reveal information about its solvation structure and the nature of hydrogen bonding between the amino group, the oxazine ring heteroatoms, and water molecules. nih.gov This is crucial for understanding its solubility and behavior in biological or aqueous systems.
More commonly, MD simulations are used to model the cross-linked polybenzoxazine network that forms upon ring-opening polymerization. nih.govdpi-proceedings.com By simulating the curing process, researchers can predict important macroscopic properties of the resulting thermoset material, such as its glass transition temperature (Tg), coefficient of thermal expansion (CTE), density, and mechanical properties (e.g., Young's modulus, bulk modulus, and shear modulus). researchgate.netnih.gov These simulations are invaluable for designing new benzoxazine-based materials with tailored properties for specific applications, such as in aerospace composites. nih.govmdpi.com
Conformational Analysis and Stability Studies
The three-dimensional structure of this compound is not rigid; the dihydro-oxazine ring can adopt several conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them. This is typically done using quantum chemical calculations to determine the relative energies of different conformers.
For the related 3,4-dihydro-2H-1,3-benzoxazine ring system, studies have shown that it generally exists in two primary conformations: a half-chair and a semi-boat (or half-boat) form. researchgate.net It is highly probable that the 3,4-dihydro-1H-2,3-benzoxazine ring exhibits similar conformational behavior. The presence of the amino group at the 7-position on the benzene (B151609) ring is not expected to drastically alter the fundamental ring conformations but may influence their relative stabilities through subtle electronic effects.
Computational methods can be used to perform a potential energy surface (PES) scan by systematically changing key dihedral angles within the oxazine ring. This allows for the location of energy minima corresponding to stable conformers and transition states corresponding to the energy barriers for interconversion. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is essential as it influences the molecule's packing in the solid state and its interaction with other molecules.
Table 2: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences for similar heterocyclic ring systems, as direct computational results for this specific compound are not available in the cited literature.
| Conformer | Relative Energy (ΔE) | Unit | Estimated Population at 298 K |
|---|---|---|---|
| Half-Chair | 0.00 | kcal/mol | ~75% |
| Semi-Boat | 0.85 | kcal/mol | ~25% |
| Transition State | 4.50 | kcal/mol | N/A |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to observe experimentally. For this compound, two key reaction mechanisms are of interest: its synthesis and its ring-opening polymerization.
The synthesis of benzoxazines typically proceeds via a Mannich-type condensation reaction involving an aminophenol, and formaldehyde (B43269). nih.govresearchgate.net Although the target molecule is a 2,3-benzoxazine, insights can be drawn from studies on the more common 1,3-benzoxazines. Computational studies can model this reaction to identify the key intermediates and transition states, calculate activation energies, and determine the reaction's thermodynamics. acs.orgnih.gov This can help optimize reaction conditions to improve yield and minimize byproducts.
The most significant reaction of benzoxazines is their thermally induced cationic ring-opening polymerization (ROP). researchgate.netacs.org Computational modeling can provide a detailed picture of this complex process. DFT calculations can be used to study the initiation step, which is believed to involve the formation of an iminium ion intermediate upon cleavage of the C-O bond in the oxazine ring. researchgate.netresearchgate.net The subsequent propagation steps, involving electrophilic substitution reactions that lead to the formation of a cross-linked phenolic network, can also be modeled. By calculating the activation energies for these steps, researchers can understand the factors influencing the curing temperature and kinetics of the polymerization process. researchgate.net
Spectroscopic Property Prediction using Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, key spectroscopic properties like UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.
The UV-Vis absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.govmdpi.com These calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. rsc.org The results allow for the assignment of the absorption bands observed experimentally to specific electronic transitions, such as π→π* or n→π* transitions. For an amino-substituted benzoxazine, the calculations would likely predict transitions involving the aromatic system and the lone pairs on the nitrogen and oxygen atoms.
The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. This comparison is a powerful method for structural verification. The calculations can help assign specific peaks to individual protons and carbon atoms in the molecule, which can be particularly useful for complex structures.
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar aromatic heterocycles, as direct computational results for this specific compound are not available in the cited literature.
| Spectroscopic Property | Predicted Value | Transition / Assignment |
|---|---|---|
| UV-Vis λmax,1 | 295 nm | π→π* (Benzene Ring) |
| UV-Vis λmax,2 | 340 nm | n→π* / Intramolecular Charge Transfer |
| ¹H NMR (Aromatic H) | 6.5 - 7.2 ppm | Protons on the benzene ring |
| ¹H NMR (CH2-N) | ~4.8 ppm | Methylene (B1212753) protons adjacent to Nitrogen |
| ¹H NMR (CH2-O) | ~5.2 ppm | Methylene protons adjacent to Oxygen |
| ¹³C NMR (Aromatic C) | 110 - 150 ppm | Carbons of the benzene ring |
| ¹³C NMR (C-N) | ~50 ppm | Carbon adjacent to Nitrogen |
| ¹³C NMR (C-O) | ~75 ppm | Carbon adjacent to Oxygen |
Academic Investigations of Biological Relevance and Advanced Materials Science Applications
Observed Biological Activities of 1H-2,3-Benzoxazine Derivatives (Academic Perspective)
Derivatives of the benzoxazine (B1645224) scaffold have been a focal point of medicinal chemistry research, leading to the discovery of various biological properties. These investigations have explored their potential as therapeutic agents by systematically synthesizing new analogues and evaluating their efficacy against different biological targets.
Benzoxazine derivatives have been extensively studied for their antimicrobial capabilities, demonstrating activity against a spectrum of both bacterial and fungal pathogens. ikm.org.myresearchgate.net Research has shown that these compounds can be effective against Gram-positive and Gram-negative bacteria. ikm.org.myicm.edu.pl For instance, certain 3,4-dihydro-benzo[e] researchgate.netnih.govoxazin-2-one derivatives have exhibited significant antibacterial and antifungal properties. ikm.org.my
The antimicrobial efficacy is often linked to the specific substituents on the benzoxazine ring. ikm.org.my Symmetrical 1,3-benzoxazine compounds, synthesized from bisphenol, formaldehyde (B43269), and various primary amines, were tested against two Gram-positive and two Gram-negative bacteria, as well as a pathogenic fungus. icm.edu.pl Some of these synthesized compounds showed antibacterial activity that was superior to the standard drug, streptomycin. icm.edu.pl In another study, newly synthesized 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were active against E. coli and S. aureus, with some also showing activity against B. subtilis and the fungus A. niger. nih.gov The incorporation of moieties like isoxazole (B147169) or ferrocene (B1249389) into the 1,3-benzoxazine structure has also been shown to yield compounds with notable antibacterial and antifungal actions. ikm.org.my
| Derivative Type | Tested Against | Observed Activity | Reference |
|---|---|---|---|
| 3,4-dihydro-benzo[e] researchgate.netnih.govoxazin-2-one derivatives | Bacteria and Fungi (e.g., Aspergillus niger, P. chrysogenum, F. moniliforme, Aspergillus flavus, Escherichia coli, P. aeruginosa, S. aureus) | Significant antibacterial and antifungal activities noted. | ikm.org.my |
| Symmetrical 6,6'-cyclohexane-1,1-diyl bis(3-substituted-3,4-dihydro-2H-1,3-benzoxazine) | Gram-positive bacteria, Gram-negative bacteria, and one pathogenic fungus. | Some compounds exhibited better activity than the standard drug streptomycin. | icm.edu.pl |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | E. coli, S. aureus, B. subtilis, A. niger | All compounds were active against E. coli and S. aureus; several were also active against B. subtilis and A. niger. | nih.gov |
| Isoxazolyl-1,3-benzoxazine | Bacteria and Fungi | Remarkable antifungal and antibacterial actions observed. | ikm.org.my |
The anti-inflammatory potential of benzoxazine derivatives has been another significant area of academic inquiry. ikm.org.my Certain derivatives have shown the ability to inhibit inflammation in preclinical models. For example, a series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were evaluated for their anti-inflammatory activity using a carrageenan-induced edema model. nih.gov The compounds demonstrated a wide range of edema inhibition, from 25% to 83.3%. nih.gov One particular compound (4j) in this series showed more potent anti-inflammatory activity (83.3% inhibition) than the standard drug indomethacin (B1671933) (79.5%). nih.gov More recently, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and screened for anti-inflammatory activity in microglial cells. nih.gov Several of these compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS). nih.gov
Several studies have highlighted the antioxidant properties of benzoxazine derivatives. ikm.org.my These compounds have been shown to act as free radical scavengers and inhibitors of lipid peroxidation. nih.govresearchgate.net A study on 1H-benzoxazine-2,4-diones evaluated their in vitro antioxidant activities using DPPH free radical scavenging and FRAP assays. researchgate.net The results indicated promising antioxidant activity, with some compounds showing IC50 values comparable to the standard antioxidant, ascorbic acid. researchgate.net For example, compounds 20b and 20t from the study exhibited IC50 values of 6.89 ± 0.07 µg/mL and 4.74 ± 0.08 µg/mL, respectively, which were very close to that of ascorbic acid (4.57 µg/mL). researchgate.net Another investigation into novel benzoxazine and benzothiazine derivatives found that they significantly inhibited in vitro microsomal lipid peroxidation and LDL oxidation. nih.govresearchgate.net
Understanding the relationship between the chemical structure of benzoxazine derivatives and their biological activity is crucial for designing more potent compounds. Research has indicated that the nature and position of substituents on the benzoxazine ring system significantly influence their pharmacological effects. nih.gov
For instance, in a study of benzoxazine derivatives acting as calcium channel blockers, it was concluded that the oxygen atom in the heterocyclic ring and a lipophilic side chain on the nitrogen atom were responsible for the most potent action. nih.gov Lipophilicity is a key factor, as it can influence the compound's ability to penetrate cellular membranes and reach its target site. The detailed structure-activity relationship (SAR) study of C-3 tethered 2-oxo-benzo icm.edu.plnih.govoxazines as antioxidant agents revealed that the presence of an electron-withdrawing group tends to increase antioxidant activity. researchgate.net The formation of hydrogen bonds between the derivative and the biological target is another critical molecular interaction that can determine the compound's efficacy. The specific geometry and electronic properties conferred by different functional groups dictate the strength and number of these interactions.
To elucidate the mechanism of action at a molecular level, molecular docking studies have been employed. These computational techniques predict the binding orientation and affinity of a ligand to a specific protein target. For 1,3-benzoxazine derivatives identified as potential anticancer agents, molecular docking studies revealed that the most active compounds bind to a narrow hydrophobic pocket of the N-terminal chain in the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). researchgate.net In another study targeting bacterial enzymes, molecular docking was used to investigate the binding of 2H-benzo[b] icm.edu.plnih.govoxazin-3(4H)-one derivatives to E. coli DNA gyrase. ijpsjournal.com The results showed that one compound (4d) had the strongest binding affinity, providing insights into the key amino acid interactions that could be leveraged for further optimization. ijpsjournal.com These in silico studies are invaluable for rational drug design, helping to identify and refine lead compounds with improved activity against specific biological targets. researchgate.net
Role as Monomers in High-Performance Polybenzoxazine Materials
Beyond their biological relevance, benzoxazine monomers, including amino-functionalized variants like 7-Amino-3,4-dihydro-1H-2,3-benzoxazine, are crucial building blocks for a class of high-performance thermosetting polymers known as polybenzoxazines. wikipedia.org These polymers are produced through the thermally induced ring-opening polymerization (ROP) of benzoxazine monomers. mdpi.commdpi.com
The synthesis of the benzoxazine monomer itself is typically a one-pot reaction involving a phenol (B47542), a primary amine, and formaldehyde. wikipedia.orgnih.gov The presence of an amino group on the phenolic part of the monomer, as in this compound, provides an additional reactive site. This functionality can be used to further modify the polymer, introduce specific properties, or enhance cross-linking density.
The polymerization process is initiated by heating the monomer, which causes the oxazine (B8389632) ring to open and form a cross-linked phenolic-type polymer network. mdpi.commetu.edu.tr This curing process occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage, a significant advantage over traditional phenolic resins. nih.gov The resulting polybenzoxazine materials exhibit a unique combination of desirable properties, including:
High thermal stability mdpi.com
Excellent flame retardancy mdpi.com
Low water absorption nih.gov
Good dimensional stability nih.gov
Superior mechanical properties mdpi.commetu.edu.tr
These characteristics make polybenzoxazines suitable for a wide range of applications, including as matrices for fiber-reinforced composites in the aerospace and electronics industries, as high-performance adhesives, and as protective coatings. wikipedia.orgnih.govelectrochemsci.org The versatility in the choice of the initial phenol and amine allows for the synthesis of tailor-made polybenzoxazines with specific properties engineered for advanced applications. nih.gov
Synthesis of Polybenzoxazines from 1H-2,3-Benzoxazine Precursors
The synthesis of polybenzoxazines typically involves the thermal ring-opening polymerization of benzoxazine monomers. This process is initiated by heating the monomer, which leads to the opening of the oxazine ring and subsequent polymerization to form a highly cross-linked phenolic-type network. The polymerization of benzoxazine can be confirmed by techniques such as differential scanning calorimetry (DSC), which would show an exothermic effect in the temperature range of 200–250 °C. acs.org
For a specific precursor like this compound, the presence of the amino group at the 7-position would be expected to influence the polymerization kinetics and the final properties of the thermoset. The synthesis would involve heating the monomer, likely in a staged curing process to control the reaction and ensure complete polymerization. For instance, a typical curing schedule for other diamine-based benzoxazines involves stages at 180 °C, 200 °C, and 220 °C. mdpi.com The specific parameters for the polymerization of this compound would need to be determined experimentally.
Structure-Property Relationships in Polybenzoxazine Thermosets
The relationship between the structure of the benzoxazine monomer and the properties of the resulting polybenzoxazine thermoset is a critical area of research. The final properties of the polymer, such as thermal stability, mechanical strength, and chemical resistance, are directly dictated by the chemical structure of the monomer. nih.gov
In the case of polybenzoxazine derived from this compound, key structural features would include:
The 1H-2,3-benzoxazine ring system: The specific arrangement of the oxygen and nitrogen atoms in the oxazine ring influences the ring-opening mechanism and the resulting polymer architecture.
The amino group at the 7-position: This functional group could potentially participate in secondary reactions during curing, leading to additional cross-linking and influencing properties like glass transition temperature and thermal stability. It could also provide a site for further chemical modification of the polymer.
Understanding these relationships allows for the tailoring of polymer properties for specific applications. For example, the incorporation of different functional groups can enhance flame retardancy, lower the dielectric constant, or improve toughness.
Advanced Materials Applications Derived from Benzoxazines
Polybenzoxazines are valued for a range of desirable properties, including low water absorption, excellent dimensional stability, high thermal stability, and good dielectric properties. nih.gov These characteristics make them suitable for various advanced materials applications.
Polymer Composites and Nanocomposites Research
Polybenzoxazines are frequently used as matrix resins in high-performance polymer composites and nanocomposites. Their inherent properties, such as low shrinkage upon curing and high char yield, make them advantageous for these applications. Research in this area focuses on combining polybenzoxazines with various reinforcing fillers, such as carbon fibers, glass fibers, or nanoparticles (e.g., clays, carbon nanotubes), to create materials with enhanced mechanical strength, stiffness, and thermal resistance. The specific interactions between the polybenzoxazine matrix derived from this compound and different fillers would be a subject of investigation to optimize composite performance.
Coatings and Adhesives Development
The excellent chemical resistance, thermal stability, and dimensional stability of polybenzoxazines make them attractive for use in protective coatings and high-performance adhesives. nih.gov Their ability to adhere to a variety of substrates is a key advantage. The formulation of coatings and adhesives based on this compound would involve blending the monomer or its prepolymer with other components to achieve the desired viscosity, curing characteristics, and final film or bond properties. The amino group could potentially enhance adhesion to certain substrates through hydrogen bonding or other chemical interactions.
Optoelectronic Materials Research
The low dielectric constant and good electronic properties of polybenzoxazines have led to their investigation for applications in microelectronics and optoelectronics. nih.gov These materials can be used as encapsulants, dielectrics, and substrates in electronic devices. Research into the optoelectronic applications of a polybenzoxazine derived from this compound would involve characterizing its dielectric properties, refractive index, and optical transparency. The specific structure of this monomer could offer unique electronic characteristics that might be beneficial for certain optoelectronic applications.
Emerging Research Directions and Future Perspectives in 7 Amino 3,4 Dihydro 1h 2,3 Benzoxazine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of functionalized benzoxazines is a cornerstone of their development. For a specific target like 7-Amino-3,4-dihydro-1H-2,3-benzoxazine, future research would likely focus on moving beyond traditional multi-step, solvent-intensive methods.
Prospective Synthetic Approaches:
Bio-Based Precursors: A significant trend in polymer chemistry is the use of renewable resources. rsc.orgresearchgate.net Future syntheses could leverage bio-derived aminophenols or other starting materials to create the 7-amino benzoxazine (B1645224) structure, aligning with green chemistry principles. rsc.org This approach reduces reliance on petrochemical feedstocks and can introduce novel functionalities. researchgate.net
Solventless or One-Pot Reactions: To enhance sustainability, researchers are exploring solventless synthesis conditions or one-pot Mannich condensation reactions. researchgate.net These methods aim to reduce waste, energy consumption, and the use of hazardous solvents, making the production process more environmentally friendly and economically viable.
Catalytic Innovations: The development of novel catalysts could enable more efficient and selective ring-closure reactions. Research into acid or metal-based catalysts may lower reaction temperatures and times, minimizing the formation of undesirable oligomeric byproducts that can complicate purification and affect final properties. researchgate.net
A hypothetical sustainable synthetic route could involve the enzymatic functionalization of a bio-based phenol (B47542) to introduce the precursor to the amino group, followed by a catalyzed, one-pot condensation reaction.
Advanced Spectroscopic Characterization Methodologies
Thorough characterization is essential to confirm the structure and purity of novel benzoxazine monomers. While standard techniques are foundational, advanced and combined methodologies offer deeper insights.
Key Characterization Techniques:
| Technique | Information Provided |
| 1D & 2D NMR Spectroscopy | ¹H and ¹³C NMR are crucial for confirming the core structure, identifying the positions of substituents, and verifying the formation of the oxazine (B8389632) ring through characteristic chemical shifts for Ar–CH₂–N and O–CH₂–N moieties. mdpi.comacs.orgpreprints.org 2D techniques (like COSY, HSQC) would be used to resolve complex spectra and confirm atom connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to monitor the synthesis and polymerization. The disappearance of primary amine peaks and the appearance of characteristic oxazine ring bands would confirm monomer formation. nih.gov During curing, the disappearance of oxazine ring peaks indicates successful ring-opening polymerization. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight, confirming the elemental composition of the synthesized monomer. acs.org |
| X-ray Crystallography | When single crystals can be obtained, this technique provides unambiguous proof of the molecular structure, including bond lengths, angles, and the conformation of the heterocyclic ring. acs.org |
Future research would likely combine these experimental techniques with computational modeling (see Section 7.5) to rationalize the observed spectroscopic data, such as predicting NMR chemical shifts and vibrational frequencies. mdpi.comnih.gov
Exploration of Unique Reactivity Patterns and Derivatization Opportunities
The reactivity of this compound is dictated by both the oxazine ring and the pendant amino group, offering multiple avenues for chemical modification.
Ring-Opening Polymerization (ROP): Like other benzoxazines, the primary reaction is a thermally activated ROP to form a high-performance polybenzoxazine network. mdpi.com The presence and position of the amino group could influence the polymerization temperature and mechanism. Research would investigate if the amino group acts as an internal catalyst, potentially lowering the curing temperature. rsc.orgresearchgate.net
Derivatization of the Amino Group: The primary amine at the 7-position is a key site for post-synthesis modification. It can undergo a wide range of reactions (e.g., acylation, alkylation, diazotization) to introduce new functional groups. This allows for the tailoring of the monomer before polymerization, enabling the creation of benzoxazines with specific properties, such as:
Improved solubility
Enhanced flame retardancy mdpi.com
Photosensitivity for UV-curing applications
Increased reactivity for copolymerization with other resins like epoxies or polyimides. wikipedia.org
Electrophilic Substitution: The electron-donating nature of the amino group activates the aromatic ring, potentially facilitating further electrophilic substitution reactions to create multifunctional monomers.
Integration into Multifunctional Materials with Tunable Properties
The unique structure of an amino-functional benzoxazine suggests its potential as a building block for advanced materials with tailored properties. The resulting polybenzoxazine could be integrated into various platforms.
Potential Applications and Properties:
| Material Type | Potential Properties and Functions |
| Advanced Composites | The polymer derived from 7-aminobenzoxazine could serve as a high-performance matrix for fiber-reinforced composites (e.g., with glass or carbon fiber). wikipedia.org The amino group could enhance adhesion to the fibers, improving the mechanical strength, thermal stability, and chemical resistance required in aerospace and automotive applications. nih.gov |
| Functional Coatings | Polybenzoxazines are known for low water absorption and excellent chemical resistance. wikipedia.org The amino functionality could be leveraged to improve corrosion resistance on metal substrates or to impart antimicrobial properties to surfaces. researchgate.net |
| Adhesives | The potential for strong interfacial bonding makes these materials candidates for high-temperature structural adhesives. The amino group could form strong hydrogen bonds or covalent links with substrates, leading to superior adhesion strength. |
| Low-Dielectric Materials | Polybenzoxazines generally possess favorable electrical insulating properties. wikipedia.org By carefully choosing derivatization pathways, the dielectric constant and dissipation factor could be further tuned for applications in microelectronics, such as laminates for printed circuit boards. mdpi.com |
Research in this area would focus on synthesizing the polymer, characterizing its thermomechanical properties (e.g., via DMA and TGA), and evaluating its performance in these specific applications. nih.govmdpi.com
Computational Design and Predictive Modeling for New Benzoxazine Derivatives and Applications
Computational chemistry offers powerful tools to accelerate the design and understanding of new benzoxazine systems, saving significant experimental time and resources.
Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms for both the synthesis and polymerization of 7-aminobenzoxazine. nih.gov This can help optimize reaction conditions by calculating activation energies and transition states, providing insight into the influence of the amino group on reactivity. nih.gov
Modeling Spectroscopic Properties: Computational methods can predict NMR and IR spectra for proposed structures, aiding in the analysis and confirmation of experimental data. mdpi.com This is particularly valuable for distinguishing between potential isomers or byproducts.
Structure-Property Relationship Prediction: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can be developed to predict the bulk properties of the resulting polymers. By simulating the cross-linked network, researchers can estimate key material characteristics:
Glass transition temperature (Tg)
Mechanical modulus
Thermal stability
Coefficient of thermal expansion
Design of Novel Derivatives: Predictive modeling allows for the in-silico screening of numerous potential derivatives. By computationally modifying the amino group or adding other substituents, new candidate monomers with desired properties (e.g., higher Tg, lower dielectric constant) can be identified and prioritized for synthesis.
This computational-first approach enables a more targeted and efficient development cycle for new high-performance materials based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 7-Amino-3,4-dihydro-1H-2,3-benzoxazine in academic laboratories?
The compound can be synthesized via:
- Microwave-assisted solvent-free methods : Optimized for efficiency, this approach reduces reaction times and avoids hazardous solvents. For example, microwave irradiation of substituted benzoxazine precursors under solvent-free conditions yields the target compound with minimal byproducts .
- Lewis acid-catalyzed ring-opening and cyclization : A two-step process involving Sn2-type ring opening of aziridines with halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization. This method is advantageous for regioselectivity control .
Q. How should researchers validate the identity and purity of this compound?
Due to the lack of vendor-provided analytical data (e.g., Sigma-Aldrich ), researchers must employ:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm structural integrity, focusing on characteristic peaks (e.g., NH2 at δ 4.5–5.5 ppm, benzoxazine ring protons at δ 6.5–7.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C8H9N2O2, theoretical m/z = 165.0664) .
Q. What storage conditions ensure the stability of this compound?
- Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the benzoxazine ring. Avoid exposure to moisture, as hygroscopicity may degrade the compound .
Advanced Research Questions
Q. How can the inhibitory activity of this compound against enzymes be evaluated?
- Enzyme kinetics assays : Use UV-Vis spectroscopy to monitor substrate turnover inhibition (e.g., carbonic anhydrase inhibition via CO2 hydration rates). Calculate Ki values to determine potency .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., α-carbonic anhydrase) to map binding interactions. This reveals whether inhibition occurs without lactam ring hydrolysis, a mechanism observed in structurally related benzoxazines .
Key Finding :
Related benzoxazines exhibit Ki values in the nM–µM range , depending on substituents and enzyme isoform specificity .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to predict reactive sites. Compare with experimental NMR shifts for validation .
- Molecular docking (AutoDock/Vina) : Simulate binding to enzyme active sites (e.g., carbonic anhydrase) using crystal structures (PDB IDs: 3LXE, 4QYZ). Focus on hydrogen bonding and hydrophobic interactions with key residues (e.g., Thr199, Glu106) .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Control for isomerization : Regioselectivity in cyclization steps (e.g., Cu vs. Pd catalysis) may yield positional isomers. Use 2D NMR (COSY, NOESY) to distinguish isomers .
- Standardize bioassays : Variability in anti-inflammatory or antimicrobial activity (e.g., MIC values) across studies may arise from differences in bacterial strains or assay protocols. Adopt CLSI guidelines for reproducibility .
Q. Methodological Recommendations :
- For synthetic optimization, combine microwave methods with in-line FTIR monitoring to track intermediate formation.
- In enzyme studies, employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate docking predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
